molecular formula C13H13NO3 B1194580 2-(4-Morpholinyl)-4H-1-benzopyran-4-one CAS No. 130735-56-7

2-(4-Morpholinyl)-4H-1-benzopyran-4-one

Cat. No.: B1194580
CAS No.: 130735-56-7
M. Wt: 231.25 g/mol
InChI Key: QNFWERYZJLBANZ-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)-4H-1-benzopyran-4-one, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

130735-56-7

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-morpholin-4-ylchromen-4-one

InChI

InChI=1S/C13H13NO3/c15-11-9-13(14-5-7-16-8-6-14)17-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2

InChI Key

QNFWERYZJLBANZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)C3=CC=CC=C3O2

Canonical SMILES

C1COCCN1C2=CC(=O)C3=CC=CC=C3O2

130735-56-7

Synonyms

2-(4-morpholinyl)-4H-1-benzopyran-4-one
U 67154
U-67154
U67154

Origin of Product

United States

Synthesis routes and methods I

Procedure details

EDCI (102 mg, 0.53 mmol) was added in one portion to 8-(1-(3,5-difluorophenylamino) ethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid (200 mg, 0.35 mmol, enantiomer 2 ([α]D20°-102°, described as a starting material in Example 7.0a), (S)-pyrrolidin-3-ol (0.043 mL, 0.53 mmol) and HOPO (47.1 mg, 0.42 mmol) dissolved in DCM (2 mL) in a screwcap vial. The resulting solution was stirred at RT for 5 min then 50° C. for 30 min. More EDCI (˜50 mg) was added to complete the reaction. The solution was washed with a 10% aq. citric acid solution, water, brine and dried over magnesium sulfate. The solvent was evaporated and the crude product purified by flash chromatography on silica gel (40 g) eluting with 0 to 10% MeOH in DCM. The solvent was evaporated to dryness to afford 8-(1-(3,5-difluorophenylamino)ethyl)-6-(S)-3-hydroxypyrrolidine-1-carbonyl)-2-morpholino-4H-chromen-4-one (95%) as a off-white foam. Mass Spectrum: M+H+ 500. NMR Spectrum (CDCl3): 1.60 (d, 3H), 1.89-2.11 (m, 1H), 2.54 (bs, 0.5H), 2.81 (bs, 0.5H), 3.29-3.43 (m, 2H), 3.51 (bs, 4H), 3.64-3.78 (m, 2H), 3.79-3.91 (m, 5H), 4.42 (bs, 0.5H), 4.54 (bs, 0.5H), 4.59 (bs, 0.5H), 4.70 (bs, 0.5H), 4.87-4.95 (m, 1H), 5.54 (bs, 1H), 5.89-6.01 (m, 2H), 6.09 (dd, 1H), 7.85 (s, 0.5H), 7.87 (s, 0.5H), 8.18 (bs, 0.5H), 8.25 (bs, 0.5H).
Name
Quantity
102 mg
Type
reactant
Reaction Step One
Name
8-(1-(3,5-difluorophenylamino) ethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.043 mL
Type
reactant
Reaction Step Two
Name
Quantity
47.1 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Part B: Tosic acid (0.4 g, 2 mmol) is added to a solution of 2-mercapto-4H-1-benzopyran-4-one (3.56 g, 20 mmol) and morpholine (2.44 g, 2.44ml, 28 mmol) in benzene (400ml). After refluxing for 4 hours, the reaction mixture is transferred to a separatory funnel containing EtOAc and water. Extracting with EtOAc (2×), washing with combined organic layers with water and brine, and filtering through sodium sulfate yields 4.56 of crude material after evaporation of the solvent. Flash chromatography over silica gel (300 g, 2.5% MeOH/CHCl3, 50 ml fractions) yields 2.07 g of 2-(4-Morpholinyl)-4H-1-benzopyran-4-one (44.8%, fractions 22-32). Mp 160°-1° C.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
2.44 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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